2-Naphthalenecarbonitrile, 6-(phenylacetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarbonitrile, 6-(phenylacetyl)- is a chemical compound with the molecular formula C19H13NO It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both a nitrile group and a phenylacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarbonitrile, 6-(phenylacetyl)- typically involves the reaction of 2-naphthalenecarbonitrile with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
2-Naphthalenecarbonitrile+Phenylacetyl chloride→2-Naphthalenecarbonitrile, 6-(phenylacetyl)-
Industrial Production Methods
While specific industrial production methods for 2-Naphthalenecarbonitrile, 6-(phenylacetyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarbonitrile, 6-(phenylacetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions, amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines. Substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-Naphthalenecarbonitrile, 6-(phenylacetyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives may have potential as biological probes or in the development of pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarbonitrile, 6-(phenylacetyl)- depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways and lead to specific effects. For example, the nitrile group can form hydrogen bonds or coordinate with metal ions, while the aromatic rings can participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarbonitrile: A simpler derivative without the phenylacetyl group.
6-Phenylacetyl-2-naphthol: A related compound with a hydroxyl group instead of a nitrile group.
2-Naphthalenecarboxylic acid: Another derivative with a carboxylic acid group.
Uniqueness
2-Naphthalenecarbonitrile, 6-(phenylacetyl)- is unique due to the presence of both the nitrile and phenylacetyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in scientific research.
Properties
CAS No. |
653604-31-0 |
---|---|
Molecular Formula |
C19H13NO |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
6-(2-phenylacetyl)naphthalene-2-carbonitrile |
InChI |
InChI=1S/C19H13NO/c20-13-15-6-7-17-12-18(9-8-16(17)10-15)19(21)11-14-4-2-1-3-5-14/h1-10,12H,11H2 |
InChI Key |
JGPNMKWDJHKXDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC3=C(C=C2)C=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.